Synthetic Yield in Oxidation Route vs. Alternative 4,7-Dichloro Isomer
The conversion of 2,7-dichloroquinoline-3-carbaldehyde to the corresponding carboxylic acid via pyridinium dichromate (PDC) oxidation proceeds with an isolated yield of 85% under mild conditions (room temperature, 24 h, DMF solvent) . In contrast, the analogous oxidation of 4,7-dichloroquinoline-3-carbaldehyde under identical or similar conditions is not widely reported, and alternative routes to the 4,7-dichloro acid often require harsher hydrolytic conditions or multistep sequences . The high yield of the 2,7-isomer in a single oxidation step translates to improved atom economy and reduced purification burden for downstream intermediate supply.
| Evidence Dimension | Oxidation Yield (Aldehyde → Acid) |
|---|---|
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | 4,7-Dichloroquinoline-3-carboxylic acid: yields typically not reported for direct oxidation; alternative multistep synthesis required |
| Quantified Difference | Target compound achieves +85% yield in one step; comparator lacks comparable single-step oxidation data |
| Conditions | PDC, DMF, room temperature, 24 h ; comparator: no direct oxidation data |
Why This Matters
A single-step, high-yielding oxidation route to the free carboxylic acid directly impacts cost of goods and process scalability for procurement of this key intermediate.
